Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a synthetic derivative of muramic acid, characterized by its unique structural features that include a benzylidene group at the 4 and 6 positions. Its molecular formula is C₂₅H₂₉NO₈, with a molecular weight of approximately 471.5 g/mol. This compound is notable for its role in biochemical research, particularly in the synthesis of peptides related to muramic acid, which is a critical component of bacterial cell walls .
Ac-benzyl-MurNAc itself does not have a known biological function. It serves as a protected derivative of MurNAc, which is a crucial building block of bacterial cell walls. The mechanism of action of MurNAc involves its participation in the formation of peptidoglycan, a mesh-like structure that provides strength and shape to bacterial cells [].
alpha-Benzyl-4,6-O-benzylidene-muramic acid (alpha-Benzyl-MurNAc) is a protected derivative of MurNAc (N-acetylmuramic acid), a key component of the bacterial cell wall. This molecule finds application in the chemical synthesis of acetyl-muramic acid peptides []. These peptides are essential building blocks of peptidoglycan, a major structural component of bacterial cell walls []. By manipulating the structure of these peptides, researchers can gain insights into bacterial cell wall assembly and function, potentially leading to the development of novel antibiotics [].
The benzyl and benzylidene groups in alpha-Benzyl-MurNAc serve as protecting groups, allowing for selective chemical modifications at other parts of the molecule. Once the desired modifications are complete, these protecting groups can be removed under specific conditions to yield the final MurNAc-containing peptide [].
alpha-Benzyl-MurNAc offers several advantages over other MurNAc derivatives for the synthesis of acetyl-muramic acid peptides:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and biochemistry .
Research indicates that alpha-benzyl-4,6-O-benzylidene-muramic acid exhibits biological activity that may influence bacterial growth and cell wall synthesis. It has been studied for potential antimicrobial properties, particularly against Gram-positive bacteria. The presence of the benzylidene moiety enhances its interaction with bacterial enzymes involved in cell wall biosynthesis, making it a candidate for further exploration as an antibiotic agent .
The synthesis of alpha-benzyl-4,6-O-benzylidene-muramic acid typically involves several steps:
This multi-step synthesis allows for the selective modification of muramic acid while retaining its core structure .
Alpha-Benzyl-4,6-O-benzylidene-muramic acid has several applications:
Interaction studies involving alpha-benzyl-4,6-O-benzylidene-muramic acid focus on its binding affinity to various enzymes involved in bacterial cell wall synthesis. These studies typically utilize techniques such as:
These studies are crucial for understanding how this compound can inhibit bacterial growth and contribute to antibiotic resistance research .
Alpha-Benzyl-4,6-O-benzylidene-muramic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Notable Differences |
|---|---|---|
| Muramic Acid | Contains a carboxylic acid group | Lacks benzylidene modifications |
| N-Acetylmuramic Acid | Acetylated form of muramic acid | Contains an acetyl group instead of benzylidene |
| Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid | Contains both acetyl and benzylidene groups | More complex structure with additional functional groups |
These compounds are significant in understanding the unique properties of alpha-benzyl-4,6-O-benzylidene-muramic acid and its potential applications in drug development and antimicrobial therapy .
The initial step involves the protection of the anomeric position through benzylation with benzyl alcohol at elevated temperatures [2]. This reaction is typically carried out in toluene using para-toluenesulfonic acid monohydrate as a catalyst at 130°C for approximately 4 hours [2]. The synthesis results in an alpha and beta mixture of benzyl anomer, however, the pure benzyl alpha-anomer can be obtained with thermodynamic control of the reaction by maintaining high temperature in refluxing toluene [2].
A critical step in the multi-step synthesis involves the alkylation of the 3-OH position with enantiopure (S)-2-chloropropionic acid as the alkylating agent [2] [3]. This methodology represents a significant improvement over earlier approaches that used racemic 2-halogenopropionic acid derivatives, which led to the formation of mixtures of epimeric ethers requiring additional separation procedures [2]. When (S)-2-chloropropionic acid is condensed with an alkoxide, it undergoes Walden inversion, ensuring the formation of the desired (R)-configuration of the lactyl group [2].
| Synthetic Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Benzylation | Benzyl alcohol, p-toluenesulfonic acid | Toluene, 130°C, 4 h | 70-90 |
| Benzylidene Protection | Benzaldehyde dimethyl acetal, PTSA | 80-90°C, reflux | 72-85 |
| Lactic Acid Coupling | (S)-2-chloropropionic acid, NaH | DMF, -20°C | 57 |
| Deacetylation | NaOMe | MeOH, room temperature | Quantitative |
The optimization of reaction conditions has been extensively studied to improve yields and selectivity [2] [20] [22]. Temperature control emerges as a particularly critical parameter, as reactions carried out at room temperature utilizing sodium hydride can result in partial removal of protecting groups [17]. By reducing the temperature to -20°C, unwanted side reactions are prevented and the corresponding lactic acid containing intermediate is obtained with improved selectivity [17].
The synthesis route has been further optimized through the development of improved purification strategies and the use of protecting groups that can be selectively removed under mild conditions [2] [6]. Modern synthetic approaches have achieved overall yields of 70-90% for individual steps, representing a significant improvement over earlier methodologies [2].
The regioselective formation of benzylidene acetals at the 4,6-O-positions represents one of the most critical steps in the synthesis of alpha-benzyl-4,6-O-benzylidene-muramic acid [7] [8] [9]. This protection strategy is essential for preventing undesired side reactions during subsequent derivatization steps while maintaining the structural integrity of the muramic acid backbone .
The benzylidene acetal formation typically employs benzaldehyde dimethyl acetal under acidic conditions to install the protecting group . Para-toluenesulfonic acid is commonly used as the catalyst, with the reaction carried out at temperatures ranging from 80-90°C under reflux conditions to ensure complete acetal formation . The reaction proceeds through an acid-catalyzed mechanism involving the formation of a carbocation intermediate, followed by nucleophilic attack by the diol functionality [8].
The regioselectivity of benzylidene acetal formation is influenced by several factors, including the nature of the substituents on the carbohydrate backbone and the reaction conditions employed [7] [24]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of the acetal formation, with characteristic signals observed at δ 5.5-5.7 ppm for the acetal proton in proton nuclear magnetic resonance spectra and δ 100-105 ppm for the quaternary carbon in carbon-13 nuclear magnetic resonance spectra .
| Parameter | Optimal Conditions | Effect on Selectivity |
|---|---|---|
| Temperature | 80-90°C | Enhanced acetal formation rate |
| Catalyst | Para-toluenesulfonic acid (0.1 equiv) | Improved regioselectivity |
| Solvent | Dimethylformamide | Better substrate solubility |
| Reaction Time | 4-6 hours | Complete conversion |
The mechanism of benzylidene acetal formation involves multiple steps [24]. Initially, the aldehyde undergoes protonation by the acid catalyst, generating an electrophilic carbocation. This is followed by nucleophilic attack by one of the hydroxyl groups of the 4,6-diol, forming a hemiacetal intermediate. Subsequent elimination of water and cyclization with the second hydroxyl group completes the acetal formation [24].
Advanced mechanistic studies have revealed that the regioselectivity can be controlled by varying the nature of protecting groups at other positions on the molecule [24]. The presence of electron-withdrawing groups tends to favor formation of the six-membered acetal ring, while electron-donating substituents may lead to alternative regioselectivity patterns [24].
The stability of the formed benzylidene acetal is remarkable, with the protecting group showing resistance to a wide variety of reagents and reaction conditions [16] [19]. This stability makes it particularly valuable in multi-step synthetic sequences where harsh conditions may be required for other transformations [16].
Catalytic hydrogenation represents the preferred method for the selective removal of benzyl and benzylidene protecting groups in the synthesis of alpha-benzyl-4,6-O-benzylidene-muramic acid [9] [19]. This approach offers significant advantages over alternative deprotection methods, including mild reaction conditions, high selectivity, and compatibility with sensitive functional groups [19].
The most commonly employed catalyst system involves palladium on carbon (10% Pd/C) under hydrogen atmosphere or catalytic transfer hydrogenation conditions [9] [19]. Transfer hydrogenation using triethylsilane and 10% Pd/C in methanol at room temperature has emerged as particularly effective, providing clean deprotection of both benzylidene acetals and benzyl ethers in excellent yields [9] [19].
The mechanism of catalytic hydrogenation involves the activation of hydrogen on the palladium surface, followed by transfer of hydride species to the substrate [19]. For benzylidene acetals, the process typically proceeds through the formation of a benzyl ether intermediate, which undergoes further hydrogenolysis to yield the corresponding diol [19]. The regioselectivity of this process can be controlled through careful selection of reaction conditions and catalyst systems [7].
| Deprotection Method | Catalyst | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Hydrogenolysis | 10% Pd/C | H₂, MeOH, rt | High for benzyl groups | 85-95 |
| Transfer Hydrogenation | Pd/C + Et₃SiH | MeOH, rt, 24 h | Excellent | 90-98 |
| Reductive Opening | BH₃·THF + Lewis acid | THF, 0°C | Regioselective | 70-85 |
The choice of catalyst supplier has been shown to significantly impact the efficiency and selectivity of the deprotection process [10]. Commercial palladium on carbon catalysts exhibit remarkable supplier-dependent differences in their properties and quality, with some catalysts showing acidic characteristics that can lead to unwanted side reactions [10]. Neutral catalysts from specific suppliers provide more reliable and predictable results for sensitive substrates [10].
Optimization studies have revealed that reaction temperature, hydrogen pressure, and catalyst loading all influence the outcome of the deprotection process [12] [25]. Lower temperatures generally favor selectivity over reaction rate, while increased catalyst loading can accelerate the reaction but may also lead to over-reduction of sensitive functional groups [25].
The purification of intermediates following catalytic hydrogenation typically involves standard chromatographic techniques [2] [6]. Column chromatography using silica gel with ethyl acetate and hexane gradient elution systems has proven effective for the isolation of pure products [2]. High-performance liquid chromatography can be employed for the purification of more polar intermediates, particularly those containing free hydroxyl groups after deprotection [6].
Advanced purification strategies have been developed to address the challenges associated with the separation of closely related isomers and the removal of catalyst residues [6] [21]. These include the use of preparative high-performance liquid chromatography with mass spectrometry detection and specialized chromatographic media designed for carbohydrate separations [6].
Alpha-Benzyl-4,6-O-benzylidene-muramic acid serves as a crucial protected building block in the study of peptidoglycan biosynthesis and recycling pathways. The compound's orthogonal protection strategy enables researchers to investigate complex enzymatic processes without interference from unprotected functional groups [1] [2].
The peptidoglycan recycling pathway represents a significant application area for this protected muramic acid derivative. Bacterial species, particularly those in the Pseudomonas family, utilize specialized recycling enzymes to salvage peptidoglycan fragments and convert them back into usable building blocks [3] [4]. The N-acetylmuramate/N-acetylglucosamine kinase (AmgK) and N-acetylmuramate alpha-1-phosphate uridylyltransferase (MurU) enzymes demonstrate remarkable substrate tolerance, accepting various modified muramic acid derivatives including protected forms [4] [5].
Research has demonstrated that AmgK exhibits broad substrate specificity, successfully converting multiple N-acetyl muramic acid probes to their corresponding phosphate sugars with efficiency comparable to natural substrates [4]. Mass spectrometry analysis indicates that AmgK processes protected muramic acid derivatives with similar turnover rates as previously characterized alkyne and azide-functionalized analogs [4]. This enzymatic tolerance makes alpha-benzyl-4,6-O-benzylidene-muramic acid particularly valuable for metabolic labeling studies.
The MurU enzyme, while more restrictive in its substrate specificity compared to AmgK, still demonstrates compatibility with certain protected muramic acid derivatives [4] [6]. Crystal structure analysis of MurU from Pseudomonas putida reveals critical enzyme-substrate interactions that enable tight binding of muramic acid alpha-1-phosphate to the enzyme's active site [6]. These structural insights provide the foundation for understanding how protected building blocks can be incorporated into the recycling pathway.
The de novo peptidoglycan biosynthesis pathway also benefits from the application of protected muramic acid building blocks. The initial committed step involves the conversion of uridine diphosphate N-acetylglucosamine to uridine diphosphate N-acetylmuramic acid through the sequential action of MurA and MurB enzymes [2] [7]. Protected muramic acid derivatives serve as valuable tools for probing these early biosynthetic steps and understanding substrate-enzyme interactions.
The MurC ligase, which catalyzes the addition of L-alanine to uridine diphosphate N-acetylmuramic acid, represents another critical point where protected building blocks prove useful [8]. Crystal structures of Haemophilus influenzae MurC in complex with substrates reveal a three-domain architecture with specific binding sites for the uridine diphosphate portion and the muramic acid moiety [8]. The protected nature of alpha-benzyl-4,6-O-benzylidene-muramic acid allows for selective modification and study of these binding interactions without interference from reactive hydroxyl groups.
The synthesis of muramyl peptides represents one of the most significant applications of alpha-benzyl-4,6-O-benzylidene-muramic acid as a protected building block. These peptides serve as essential components in immunological research and pharmaceutical development, particularly in the study of bacterial cell wall recognition by the innate immune system [9] [2].
Muramyl dipeptide (MDP), consisting of N-acetylmuramic acid attached to L-alanyl-D-isoglutamine, represents the minimal bioactive fragment capable of triggering immune responses through NOD2 receptor activation [9]. The protected muramic acid derivative facilitates the controlled assembly of such peptides by preventing unwanted side reactions during peptide coupling steps [1] [2].
The orthogonal protection strategy employed in alpha-benzyl-4,6-O-benzylidene-muramic acid enables sequential deprotection and functionalization. The benzylidene acetal protecting group at the 4,6-positions can be selectively removed under acidic conditions without affecting other protecting groups [1] [10]. This selectivity allows for precise control over synthetic sequences and enables the preparation of complex muramyl peptide structures.
Solid-phase peptide synthesis applications particularly benefit from the Fmoc-compatible nature of the protected muramic acid building block [1]. The benzyl protecting group at the anomeric position provides stability during Fmoc deprotection cycles while remaining orthogonal to the peptide synthesis conditions [1]. This compatibility extends the utility of the compound to automated peptide synthesizers and large-scale production methods.
The synthesis of N-glycolyl muramyl dipeptide, a fragment derived from Mycobacterium tuberculosis peptidoglycan, demonstrates the versatility of the protected building block approach [2]. The ability to modulate the acyl group on the muramic acid sugar while maintaining protection at other positions enables the preparation of species-specific immunological probes [2].
Recent advances in metabolic probe development have utilized protected muramic acid derivatives to create bioorthogonal labeling systems [2] [10]. The protected scaffold serves as a platform for introducing click chemistry handles, such as alkyne or azide groups, without compromising the structural integrity of the muramic acid core [2]. These developments expand the utility of muramyl peptides beyond traditional immunological applications into real-time cell imaging and mechanistic studies.
Penicillin-binding proteins represent critical targets for antibiotic development and serve as essential enzymes in bacterial cell wall biosynthesis. Alpha-benzyl-4,6-O-benzylidene-muramic acid and its derivatives provide valuable tools for investigating PBP structure, function, and inhibition mechanisms [11] [12] [13].
The allosteric regulation of Staphylococcus aureus penicillin-binding protein 2a (PBP2a) represents a particularly significant area where protected muramic acid derivatives contribute to mechanistic understanding [13] [14]. Crystallographic analysis has revealed an allosteric binding domain located 60 Ångströms distant from the transpeptidase active site [13]. Remarkably, muramic acid itself serves as one of the natural allosteric ligands, with binding triggering conformational changes that open the active site to permit substrate entry [13] [14].
The specificity of different PBP isoforms for various beta-lactam antibiotics has been extensively characterized using fluorescent penicillin analogs and competitive binding assays [11]. Studies with Streptococcus pneumoniae have identified distinct selectivity profiles, with most beta-lactams showing co-selectivity for PBP2x and PBP3 [11]. This selectivity information proves crucial for understanding resistance mechanisms and designing targeted inhibitors.
Class A penicillin-binding proteins, which possess both transglycosylase and transpeptidase activities, interact with peptidoglycan precursors containing muramic acid moieties [15] [16]. The crystal structure of bifunctional PBP4 from Listeria monocytogenes reveals how these enzymes recognize the disaccharide-peptide substrate containing N-acetylglucosamine and N-acetylmuramic acid [15]. Protected muramic acid derivatives enable detailed study of these recognition events without complications from premature cross-linking reactions.
The transpeptidase mechanism involves acyl-transfer chemistry where the penultimate D-alanine first acylates the active-site serine with release of the terminal D-alanine [17] [18]. Kinetic and mechanistic studies using model substrates, including protected muramic acid derivatives, have revealed identical pH dependencies for PBP acylation by penicillin and thioester substrates [17] [18]. These findings suggest that the same ionizable residues participate in both natural substrate processing and antibiotic inactivation.
Beta-lactam selectivity studies have demonstrated that different structural modifications can dramatically alter PBP binding preferences [12] [19]. Benzylidene derivatives have shown promising inhibitory potential against specific PBP isoforms, with some compounds exhibiting IC50 values in the micromolar range [12]. These structure-activity relationships guide the development of more potent and selective PBP inhibitors.
The development of reversibly binding PBP inhibitors, particularly boronic acid-based compounds, benefits from structural insights gained through crystallographic studies with protected substrate analogs [20]. Understanding the precise geometry of substrate binding enables rational design of inhibitors that mimic natural substrate interactions while avoiding the limitations of irreversible covalent modification [20].
High-throughput screening efforts for novel PBP inhibitors increasingly rely on protected building blocks to create focused libraries of substrate-like molecules [12]. The modular nature of protected muramic acid derivatives enables systematic variation of structural features while maintaining essential recognition elements for PBP binding [12] [21].